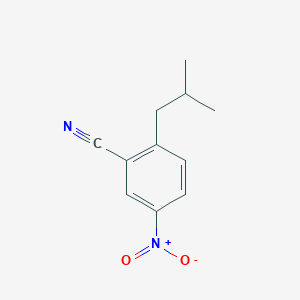

2-Isobutyl-5-nitrobenzonitrile

描述

Overview of the Significance of Nitrile Functional Groups in Organic Synthesis and Medicinal Chemistry

The nitrile or cyano group (-C≡N) is a versatile functional group in organic chemistry. researchgate.netwikipedia.org Its linear geometry and the strong electron-withdrawing nature of the sp-hybridized carbon-nitrogen triple bond impart unique reactivity. researchgate.net Nitriles are crucial intermediates in a wide array of chemical transformations, serving as precursors to amines, carboxylic acids, amides, and ketones, thereby offering numerous pathways for constructing complex molecules. google.comgoogle.com

In medicinal chemistry, the nitrile group is increasingly utilized as a key component in drug design. cymitquimica.com It can act as a bioisostere for other functional groups and participate in hydrogen bonding with biological targets. Over 30 pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) contain a nitrile moiety, highlighting their importance in developing treatments for a range of conditions. cymitquimica.com Furthermore, the nitrile group's presence can enhance a drug candidate's pharmacokinetic profile. cymitquimica.com

Importance of Nitroaromatic Systems in Contemporary Chemical and Material Sciences

Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are a significant class of industrial chemicals. ontosight.ai The strong electron-withdrawing properties of the nitro group profoundly influence the aromatic system, making these compounds valuable in various applications. cymitquimica.comontosight.ai They serve as key intermediates in the synthesis of dyes, polymers, pesticides, and pharmaceuticals. ontosight.ai For instance, the reduction of an aromatic nitro group is a fundamental step in producing the corresponding aniline (B41778), a common precursor for many other chemicals.

In material science, the unique electronic and physical properties of nitroaromatic compounds are harnessed for various applications. They are foundational in the development of explosives, where the nitro group acts as an internal oxidant. ontosight.ai More recently, their distinct electronic characteristics have led to their use in creating advanced materials, including those for non-linear optics and chemiresistive sensors designed to detect pollutants and explosives.

Contextualizing 2-Isobutyl-5-nitrobenzonitrile within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a class of aromatic compounds that feature a nitrile group attached to a benzene (B151609) ring, which is also substituted with one or more other functional groups. The nature and position of these additional substituents significantly modulate the chemical and physical properties of the molecule. researchgate.net The interplay between the electron-withdrawing nitrile group and other substituents can influence the molecule's reactivity in both nucleophilic and electrophilic substitution reactions.

This compound belongs to this family of compounds. It is specifically a disubstituted benzonitrile, with an isobutyl group at the second position and a nitro group at the fifth position relative to the nitrile group. The presence of the strongly electron-withdrawing nitro group, combined with the electron-donating alkyl (isobutyl) group, creates a specific electronic environment on the benzene ring that dictates its reactivity and potential applications. As a member of the nitrobenzonitrile family, its chemistry is related to simpler analogs like 2-nitrobenzonitrile (B147312) and 4-nitrobenzonitrile (B1214597), which are often used in studies of selective reduction and cyclization reactions. While detailed, standalone research on this compound is limited, it is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. lookchem.com Patents have cited its use as an intermediate in the creation of pyrimidine (B1678525) derivatives that act as sphingosine-1-phosphate 1 (S1P1) receptor agonists, which are targets for treating autoimmune diseases. lookchem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 288251-96-7 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | Yellow crystalline solid lookchem.com |

| Storage | Sealed in dry, room temperature bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

2-(2-methylpropyl)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)5-9-3-4-11(13(14)15)6-10(9)7-12/h3-4,6,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTVZDZXEXCQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283422 | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-96-7 | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 2-Isobutyl-5-nitrobenzonitrile, both ¹H and ¹³C NMR are employed to assign every proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic region is particularly informative. Due to the substitution pattern on the benzene (B151609) ring, three distinct aromatic proton signals are expected. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the protons ortho and para to it. The nitrile group (-CN) is also electron-withdrawing. The proton ortho to the nitrile group and meta to the nitro group would appear at the highest chemical shift, likely as a doublet. The proton ortho to both the nitro and isobutyl groups would be a doublet of doublets, and the proton meta to the nitrile and ortho to the nitro group would appear as a doublet. The isobutyl group will show characteristic signals: a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the two methylene (B1212753) protons attached to the benzene ring. yale.edursc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atom attached to the nitrile group (C≡N) typically appears in the range of 110-120 ppm. ucl.ac.uk The carbons in the aromatic ring will have distinct chemical shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating isobutyl group. libretexts.orglibretexts.org The carbon atom bonded to the nitro group will be significantly downfield. The four carbons of the isobutyl group will also have characteristic shifts. yale.educhemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.2 | d | ~8-9 |

| H-4 | ~7.6 - 7.9 | dd | J_ortho ≈ 8-9, J_meta ≈ 2-3 |

| H-6 | ~8.2 - 8.5 | d | ~2-3 |

| -CH₂- (isobutyl) | ~2.6 - 2.8 | d | ~7 |

| -CH- (isobutyl) | ~1.9 - 2.1 | m (nonet) | ~7 |

| -CH₃ (isobutyl) | ~0.9 - 1.0 | d | ~7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~117 - 120 |

| C-isobutyl | ~145 - 150 |

| C-NO₂ | ~148 - 152 |

| C-H (aromatic) | ~125 - 140 |

| C-CN (ipso) | ~110 - 115 |

| C-NO₂ (ipso) | ~147 - 150 |

| -CH₂- (isobutyl) | ~45 |

| -CH- (isobutyl) | ~30 |

| -CH₃ (isobutyl) | ~22 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent bands correspond to the stretching vibrations of the nitrile and nitro groups. The C≡N stretch is expected to appear as a sharp, medium-intensity band around 2230 cm⁻¹. The nitro group will show two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically in the 1500–1560 cm⁻¹ region and a symmetric stretch (ν_s(NO₂)) in the 1335–1370 cm⁻¹ range. ijsr.net The C-H stretching vibrations of the isobutyl group and the aromatic ring will be observed in the 2800-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also observable in the Raman spectrum. Aromatic ring vibrations, which can be weak in the IR spectrum, are often strong in the Raman spectrum. ias.ac.in Analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes. researchgate.netsigmaaldrich.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

| ~3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| ~2960-2870 | Aliphatic C-H Stretch (isobutyl) | FT-IR, Raman |

| ~2230 | C≡N Nitrile Stretch | FT-IR, Raman |

| ~1600, ~1475 | Aromatic C=C Ring Stretch | FT-IR, Raman |

| ~1530-1550 | Asymmetric NO₂ Stretch | FT-IR, Raman |

| ~1340-1360 | Symmetric NO₂ Stretch | FT-IR, Raman |

| ~890 | C-NO₂ Stretch | FT-IR |

| ~800-850 | C-H Out-of-plane Bending | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂N₂O₂, giving it a molecular weight of approximately 204.23 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺·) would be observed at m/z 204. The fragmentation pattern is predictable based on the stability of the resulting fragments. libretexts.org A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would result in the loss of a propyl radical (·C₃H₇) from the isobutyl group to form a stable fragment at m/z 161. Another prominent fragmentation would be the loss of the entire isobutyl group, leading to a fragment at m/z 147. rsc.org The loss of the nitro group (-NO₂) would produce a fragment at m/z 158. Further fragmentation could involve the loss of nitric oxide (NO) or carbon monoxide (CO).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 204 | [C₁₁H₁₂N₂O₂]⁺· (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 161 | [M - C₃H₇]⁺ |

| 158 | [M - NO₂]⁺ |

| 147 | [M - C₄H₉]⁺ |

| 130 | [M - NO₂ - CO]⁺ |

| 103 | [C₇H₅N]⁺ |

X-ray Crystallography for Solid-State Structure Determination

It is expected that the benzene ring would be largely planar. The nitro group might be slightly twisted out of the plane of the benzene ring. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as π–π stacking of the aromatic rings and weak C-H···O or C-H···N hydrogen bonds, which would link the molecules in the crystal lattice. nih.gov The crystal structure of 2-bromo-6-nitrobenzonitrile (B3038195) shows a planar conformation stabilized by conjugation effects. evitachem.com Similar effects would be expected for this compound.

Application of Advanced Spectroscopic Techniques for Analyzing Substituted Benzonitriles in Various Environments

The combination of advanced spectroscopic techniques is crucial for a thorough analysis of substituted benzonitriles in different chemical and physical environments. nih.govresearchgate.net

NMR spectroscopy can be used to study dynamic processes. For example, variable-temperature NMR could be employed to investigate the rotational barrier of the isobutyl group or potential conformational changes. The use of different solvents can reveal information about solute-solvent interactions through changes in chemical shifts. tandfonline.com

Vibrational spectroscopy (FT-IR and Raman) is not limited to simple functional group identification. It can be used to study intermolecular interactions, such as hydrogen bonding. researchgate.net Furthermore, techniques like Attenuated Total Reflectance (ATR)-FTIR can be used to analyze the compound on surfaces, providing insight into its behavior in heterogeneous environments. researchgate.net

The combined application of these techniques allows for cross-validation of structural assignments. For instance, the functional groups identified by FT-IR and Raman must be consistent with the fragments observed in mass spectrometry and the chemical environments determined by NMR. This integrated approach provides a robust and complete structural elucidation of substituted benzonitriles like this compound. nih.govworldscientificnews.com

Computational Chemistry and Theoretical Studies on 2 Isobutyl 5 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. For a molecule such as 2-Isobutyl-5-nitrobenzonitrile, these methods can elucidate its electronic structure, predict its behavior in chemical reactions, and interpret spectroscopic data.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to approximate the complex electron correlation effects. rsc.orgnih.gov For instance, DFT studies on similar nitroaromatic compounds have successfully predicted their geometries and electronic properties, which are crucial for understanding their reactivity. researchgate.net Electronic properties such as dipole moment, polarizability, and the distribution of electron density can be mapped to visualize electrostatic potential (MEP), identifying electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites of nucleophilic or electrophilic attack.

Table 1: Representative DFT-Calculated Properties for a Benzonitrile (B105546) Derivative Note: This table presents typical data obtained from DFT calculations for illustrative purposes, as specific peer-reviewed data for this compound is not widely available.

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311+G(d,p) |

| C≡N Bond Length | ~1.15 Å | B3LYP/6-311+G(d,p) |

| C-NO₂ Bond Length | ~1.48 Å | B3LYP/6-311+G(d,p) |

| O-N-O Bond Angle | ~124° | B3LYP/6-311+G(d,p) |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, though often at a greater computational cost than DFT. unige.ch

These methods are particularly useful for establishing precise energetic correlations, such as calculating reaction enthalpies, activation energies, and bond dissociation energies. science.gov For this compound, ab initio calculations could be used to predict its thermodynamic stability and the energy landscape of its potential reactions. Furthermore, these methods are employed to simulate spectroscopic data. By calculating vibrational frequencies, one can predict the molecule's Infrared (IR) and Raman spectra, aiding in its experimental characterization. researchgate.net Similarly, electronic transition energies can be calculated to correlate with UV-Visible spectra. unige.ch

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com For this compound, the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. wuxibiology.com Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data and Reactivity Descriptors Note: This table illustrates the type of data generated from FMO analysis. Values are representative and based on general principles for nitroaromatic compounds.

| Parameter | Definition | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

| Softness (S) | 1 / η | 0.4 to 0.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.75 to 6.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. biorxiv.org

For a flexible molecule like this compound, which contains a rotatable isobutyl group, MD simulations are invaluable for performing conformational analysis. nih.gov These simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions and reactivity. MD is also used to study intermolecular interactions, such as how the molecule interacts with solvent molecules or other reactants in a solution. acs.orgmdpi.com By simulating the molecule in a solvent box, one can analyze solvation effects and the organization of solvent molecules around the solute.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. tubitak.gov.tr These models are built by finding a statistical relationship between calculated molecular descriptors and an experimental measure of reactivity, such as a reaction rate constant. tubitak.gov.tr

For a class of compounds like substituted nitrobenzonitriles, a QSRR study would involve calculating a variety of descriptors for each molecule, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. These descriptors are then used in regression analysis to build a mathematical model that can predict the reactivity of new, untested compounds in the same class. acs.org While specific QSRR studies on this compound are not prominent, this methodology is a standard approach for systematically studying how structural modifications, such as changing substituents on the benzene (B151609) ring, affect chemical reactivity. science.gov

Mechanistic Investigations using Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. radomir.com.pl By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for each step. rsc.orgresearchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can provide a detailed, step-by-step picture of how bonds are broken and formed. DFT is commonly used to optimize the geometries of reactants, products, intermediates, and transition states. mit.edu Comparing the energies of different possible pathways allows for the determination of the most likely reaction mechanism. acs.org For example, computational studies on related nitroarenes have been used to investigate the mechanism of denitrative coupling reactions, clarifying the role of metal catalysts and the nature of key intermediates. acs.org

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of a chemical reaction, allowing for the detailed characterization of reaction pathways, intermediates, and transition states. This is crucial for understanding reaction kinetics, selectivity, and mechanisms.

Methodology and Research Findings

Density Functional Theory (DFT) is a predominant method for these investigations, offering a balance between computational cost and accuracy. Studies on related nitroaromatic compounds typically employ DFT calculations to locate and characterize the structures of reactants, products, and, most importantly, the transition states that connect them. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Its properties determine the reaction's activation energy and rate. researchgate.net

For substituted nitrobenzonitriles, several reaction types have been analyzed computationally:

Nucleophilic Aromatic Substitution (SNAr): Nitrobenzonitriles are excellent substrates for SNAr reactions due to the electron-withdrawing nature of the nitro (−NO₂) and cyano (−CN) groups, which stabilizes the negatively charged Meisenheimer complex intermediate. Computational studies on molecules like 4-nitrobenzonitrile (B1214597) have explored the reaction energy profile for substitution reactions. wuxiapptec.comresearchgate.net These studies calculate the free energy barriers for the formation of the Meisenheimer complex and the subsequent elimination of the leaving group. Explicit solvent models are sometimes required to accurately predict reaction barriers and kinetics, as the solvent can play a crucial role in stabilizing charged intermediates. researchgate.netsemanticscholar.org

Cycloaddition Reactions: The nitrile group or the activated aromatic ring can participate in cycloaddition reactions. Theoretical studies on benzonitrile oxides, for example, use DFT to explore the mechanism of [3+2] cycloaddition reactions. researchgate.netbibliotekanauki.pl These analyses determine whether the reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and any potential intermediates. The calculations can also predict regioselectivity and stereoselectivity, which are often in good agreement with experimental results. researchgate.netnycu.edu.tw

Reduction of the Nitro Group: The transformation of the nitro group into an amine is a fundamental reaction. DFT calculations have been used to map the reaction pathways for the reduction of nitrobenzene (B124822) on catalyst surfaces. rsc.org These studies compare different potential pathways, such as a direct pathway involving a hydroxylamine (B1172632) intermediate versus an indirect pathway through an azoxybenzene (B3421426) intermediate, by calculating the activation barriers for each elementary step. rsc.org

The table below summarizes representative data from computational studies on analogous nitrobenzonitrile systems to illustrate the typical parameters obtained from transition state analysis.

| Reaction Type (Model Compound) | Computational Method | Key Finding | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| SNAr of 4-Nitrobenzonitrile with MeO⁻ | DFT (with implicit solvent) | Formation of Meisenheimer complex | ~2.6 | wuxiapptec.com |

| SNAr of 2-Chloro-5-nitrobenzonitrile with F⁻ | DFT | Mechanistic continuum between stepwise and concerted | Not specified | nih.gov |

| [3+2] Cycloaddition of 4-Nitrobenzonitrile N-oxide with Ethene | wb97xd/6-311+G(d) | Reaction proceeds via a single-step mechanism | Not specified | osi.lv |

| Nitration of Benzonitrile | B3LYP/6-311G(d,p) | Electrophilic attack is the rate-determining step | ~15-17 (for meta/ortho attack) | researchgate.net |

Catalytic Mechanism Studies

Computational modeling is indispensable for elucidating the mechanisms of catalyzed reactions, providing insights that are often inaccessible through experimental means alone. For reactions involving nitrobenzonitriles, theoretical studies can help understand catalyst activity, selectivity, and potential deactivation pathways.

Methodology and Research Findings

Palladium-Catalyzed Cyanation: While this reaction synthesizes nitriles rather than consuming them, the mechanistic insights are highly relevant. Dual photoredox-nickel-catalyzed cyanations of aryl halides have been studied computationally to understand the roles of the photocatalyst and the nickel catalyst. chinesechemsoc.org DFT calculations can elucidate the feasibility of the proposed catalytic cycles, often involving Ni(II)/Ni(III) or Pd(0)/Pd(II) redox cycles, by examining key steps like oxidative addition, cyanide transfer, and reductive elimination. chinesechemsoc.orgresearchgate.net

Nickel-Catalyzed C–C Bond Activation: The activation of the C–CN bond in benzonitriles by nickel(0) complexes has been investigated using DFT. acs.org These studies characterize the initial η²-nitrile complex formed between the nickel center and the cyano group. The subsequent oxidative addition of the C–CN bond to the metal is mapped by locating the transition state, revealing the energy barrier for this key activation step. Such studies can explain the effect of other substituents on the aromatic ring, such as fluorine, on the reaction kinetics. acs.org

Catalytic Reduction on Surfaces: The catalytic reduction of nitroarenes on metal surfaces is another area where computational studies are vital. DFT calculations on the reduction of nitrobenzene on a Nickel (Ni) catalyst surface have shown that the direct reaction pathway to aniline (B41778) is more favorable than indirect routes. rsc.org Similar studies could be applied to this compound to understand its hydrogenation on various catalytic surfaces, predicting adsorption energies and reaction barriers. The catalytic reduction of 4-nitrobenzonitrile on Ag/Pd nanoparticles has also been explored using a combination of SERS spectroscopy and DFT calculations. researchgate.netacs.org

The following table presents a generalized, illustrative catalytic cycle for a cross-coupling reaction, a common reaction type for which substituted benzonitriles can be substrates or products. The relative energies are hypothetical but reflect the principles derived from computational studies of such catalytic systems.

| Catalytic Step | Description | Hypothetical Relative Free Energy (kcal/mol) | Reference Principle |

|---|---|---|---|

| Active Catalyst Formation | Generation of the active LₙM(0) species. | 0.0 (Reference) | researchgate.net |

| Oxidative Addition | LₙM(0) + R-X → (R)LₙM(II)(X) | +5 to +15 (TS); -5 (Intermediate) | chinesechemsoc.orgacs.org |

| Transmetalation/Ligand Exchange | (R)LₙM(II)(X) + Nu → (R)LₙM(II)(Nu) + X | +10 to +20 (TS); +2 (Intermediate) | researchgate.net |

| Reductive Elimination | (R)LₙM(II)(Nu) → R-Nu + LₙM(0) | +15 to +25 (TS, often rate-determining) | chinesechemsoc.org |

Chemical Reactivity and Transformation Studies

Reduction Reactions of the Nitro Group to Amino Derivatives.jsynthchem.comorganic-chemistry.org

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding valuable amino derivatives. jsynthchem.comorganic-chemistry.org This reduction can be achieved through various methods, including catalytic hydrogenation and selective chemical reduction.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Common Catalysts and Conditions:

| Catalyst | Conditions | Efficacy |

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.comnih.gov |

| Raney Nickel | H₂ gas | Often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Platinum-based catalysts (e.g., Pt/SiO₂, Pt NPs) | H₂ gas (1 bar), room temperature | Can offer high selectivity for the nitro group. rsc.org |

| Ag@CeO₂ core-shell nanocomposite | H₂ gas | Provides complete selectivity for nitro reduction in the presence of double bonds. rsc.org |

Research has shown that palladium nanoclusters entrapped in polyurea exhibit high catalytic activity for the reduction of nitro compounds at room temperature with atmospheric hydrogen, achieving 100% yield. rsc.org Furthermore, a heterogeneous biocatalyst, created by immobilizing hydrogenase on carbon black, has demonstrated the ability to selectively hydrogenate nitroarenes to amines under mild, aqueous conditions. nih.gov This method has shown full conversion for a variety of nitroarenes with high isolated yields. nih.gov

The reduction of nitrobenzene (B124822) using a Hyd-1/C catalyst has been observed to proceed through a four-electron reduction to an N-phenylhydroxylamine intermediate before complete conversion to aniline (B41778). nih.gov

Selective reduction methods are crucial when other reducible functional groups are present in the molecule. These strategies often employ chemical reducing agents that specifically target the nitro group.

Common Reagents for Selective Reduction:

| Reagent | Conditions | Selectivity |

| Iron (Fe) in acidic media (e.g., AcOH) | Mild conditions | Reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.commasterorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Mild conditions | Reduces nitro groups in the presence of other reducible groups. masterorganicchemistry.com |

| Sodium sulfide (B99878) (Na₂S) | Alternative for substrates incompatible with hydrogenation or acidic conditions | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) with Ni(PPh₃)₄ | Room temperature, ethanol | Effective for reducing nitroaromatics to their corresponding amines. jsynthchem.com |

| Trichlorosilane (B8805176) with an organic base | Varies | Highly chemoselective, reducing nitro groups without affecting other functional groups. google.com |

The use of sodium borohydride alone is generally not sufficient to reduce a nitro group; however, its reducing power can be enhanced in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com Another approach involves the use of trichlorosilane in the presence of an organic base, which offers high chemoselectivity. google.com Mechanochemical ball milling catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen source with a Pd/C catalyst has also been shown to be a simple and clean method for synthesizing substituted anilines. researchgate.net

Reactions of the Nitrile Group

The nitrile group in 2-Isobutyl-5-nitrobenzonitrile is a versatile functional handle that can undergo a variety of transformations, leading to the synthesis of diverse molecular architectures.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and their corresponding amides. chemistrysteps.comgoogleapis.com This transformation can be catalyzed by either acid or base. chemistrysteps.compressbooks.pub

The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com Subsequent tautomerization leads to the formation of an amide intermediate. chemistrysteps.com Continued heating in the presence of acid and water hydrolyzes the amide to the carboxylic acid. masterorganicchemistry.com

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Further reaction under basic conditions leads to the carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com

Recent research has explored milder methods for amide hydrolysis, such as a two-step process involving the conversion of amides to photoresponsive o-nitroanilides, which can then be hydrolyzed under neutral conditions using visible light. organic-chemistry.org

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. This reactivity allows for the synthesis of various heterocyclic compounds through cycloaddition reactions. researchgate.net

Nitrile ylides, which can be generated in situ, are known to undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to form five-membered heterocycles. researchgate.net Furthermore, inverse electron demand Diels-Alder reactions of electron-deficient azadienes, such as 5-nitro-1,2,3-triazine, with electron-rich dienophiles like amidines, can lead to the rapid formation of highly substituted heterocyclic scaffolds. nih.gov The reaction of 2-aryl-1-cyano-1-nitroethenes with vinyl ethyl ether has been shown to proceed via a [4+2] cycloaddition to yield cycloadducts. mdpi.com

The nitrile group can be converted to other valuable functional groups, such as imidate esters and benzamidines. The Pinner reaction, which involves treating a nitrile with an alcohol in the presence of a strong acid like HCl, is a classic method for synthesizing imidate esters. mdpi.com These imidate esters can then be further reacted with amines to produce benzamidines. mdpi.com

Benzamidines are nitrogen analogs of carboxylic acids and are found in many biologically active compounds. psu.edu They can be synthesized through the reductive coupling of nitriles with nitro compounds using reagents like samarium(II) iodide. psu.edu Another method involves the reaction of benzanilides with phosphoric anhydride (B1165640) in a self-condensation reaction to yield N-substituted aroyl benzamidines. arkat-usa.org

Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

The benzonitrile ring in this compound is subject to two major classes of aromatic substitution reactions: electrophilic and nucleophilic. The outcome of these reactions is heavily influenced by the existing substituents.

In this compound, the benzonitrile ring is substituted with two powerful electron-withdrawing groups (EWGs) and one electron-donating group (EDG).

Nitro Group (-NO₂): This is a very strong deactivating group due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). ucalgary.caucalgary.ca It withdraws electron density from the ring, making it less nucleophilic and therefore much less reactive towards electrophiles. uomustansiriyah.edu.iqlibretexts.org It directs incoming electrophiles to the meta position relative to itself. numberanalytics.com

Nitrile Group (-CN): The cyano group is also a strong deactivating, meta-directing group because of its significant -I and -M effects. masterorganicchemistry.com

Isobutyl Group (-CH₂CH(CH₃)₂): As an alkyl group, the isobutyl substituent is a weak activating group. ucalgary.ca It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, making the ring more reactive than unsubstituted benzene (B151609). wikipedia.org It directs incoming electrophiles to the ortho and para positions. ucalgary.calibretexts.org

The combined influence of these three groups renders the aromatic ring of this compound exceptionally deactivated towards electrophilic attack. The strong deactivating and electron-withdrawing effects of the nitro and nitrile groups overwhelmingly counteract the weak activating effect of the isobutyl group. Aromatic rings with even a single strong deactivating group, like nitrobenzene, are millions of times less reactive than benzene. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org The presence of a second deactivating group (the nitrile) further diminishes this reactivity, making electrophilic aromatic substitution under standard conditions practically impossible.

| Compound | Substituent | Effect on Ring | Relative Rate of Nitration (Benzene = 1) |

|---|---|---|---|

| Toluene | -CH₃ | Activating | ~25-50 masterorganicchemistry.com |

| Benzene | -H | Baseline | 1 |

| Chlorobenzene | -Cl | Deactivating | ~0.03 masterorganicchemistry.com |

| Ethyl Benzoate | -CO₂Et | Deactivating | ~0.002 masterorganicchemistry.com |

| Nitrobenzene | -NO₂ | Strongly Deactivating | ~6 x 10⁻⁸ libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike EAS, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group. nih.gov These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.gov

The this compound molecule is highly activated for SNAr reactions. The key activating features are the potent electron-withdrawing nitro and nitrile groups.

Activation by the Nitro Group: The nitro group is one of the most powerful activating groups for SNAr. nih.gov It can effectively delocalize the negative charge of the Meisenheimer intermediate.

Positional Activation: In this molecule, the nitro group at C5 activates the positions ortho (C4 and C6) and para (C2) to it. The nitrile group at C1 provides additional activation, particularly at positions C2 and C6.

For an SNAr reaction to occur, a suitable leaving group must be present at one of these activated positions. While the isobutyl group at C2 is not a conventional leaving group, a halogen or other group in an analogous position would be readily displaced. For instance, in the related compound 2-fluoro-5-nitrobenzonitrile, the fluorine atom is highly reactive and can be substituted by various nucleophiles. In the absence of a good leaving group, SNAr reactions are less common but can occur under forcing conditions or via alternative mechanisms like Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is formally replaced. Given the electronic setup, positions C2, C4, and C6 are the most likely sites for nucleophilic attack.

| Substrate Example | Activating Group(s) | Leaving Group | Position of Leaving Group Relative to -NO₂ | Reactivity with Nucleophile (e.g., CH₃O⁻) |

|---|---|---|---|---|

| 4-Chloronitrobenzene | -NO₂ | -Cl | para | High |

| 2-Chloronitrobenzene | -NO₂ | -Cl | ortho | High |

| 3-Chloronitrobenzene | -NO₂ | -Cl | meta | Very Low / No Reaction masterorganicchemistry.com |

| 2,4-Dinitrochlorobenzene | Two -NO₂ | -Cl | ortho and para | Very High |

Reactivity of the Isobutyl Substituent

The isobutyl group, while electronically influencing the aromatic ring, also possesses its own sites of reactivity. The reactions of the alkyl substituent itself are generally distinct from the substitution reactions of the aromatic ring. The most reactive positions on the isobutyl group are the benzylic carbons—the two hydrogens on the -CH₂- unit directly attached to the benzonitrile ring.

The benzylic position is activated by the adjacent aromatic ring, making it susceptible to oxidation and free-radical halogenation.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating can cleave the isobutyl group at the benzylic position. This reaction would oxidize the substituent to a carboxylic acid group, transforming this compound into 5-nitro-1,2-benzenedicarboxylic acid (after hydrolysis of the nitrile) or a related derivative.

Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (typically bromine or chlorine) under free-radical conditions. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like UV light or AIBN). This would yield 2-(1-bromo-2-methylpropyl)-5-nitrobenzonitrile.

The isobutyl group itself is generally stable under the conditions used for electrophilic or nucleophilic aromatic substitution. It is important to note that while Friedel-Crafts alkylation using isobutyl chloride is known to cause rearrangement to form a tert-butyl carbocation, this is a characteristic of the synthesis of alkylbenzenes, not a reaction of the pre-formed isobutyl-substituted ring. ucalgary.caucalgary.calibretexts.org

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic Bromide |

| Strong Oxidation | KMnO₄ or K₂Cr₂O₇, heat | Benzoic Acid |

Biological Activity and Mechanistic Investigations of Nitrobenzonitrile Derivatives

Antimicrobial Properties and Mechanisms of Action

Nitrobenzonitrile derivatives have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens.

Inhibition of Bacterial Strains (e.g., E. coli, S. aureus)

Derivatives of nitrobenzonitrile have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on 3-methyl-2-nitrobenzonitrile (B167913) have reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A quantitative structure-activity relationship (QSAR) study on a series of nitroaromatic compounds, including nitrobenzonitrile, also documented their antibacterial effects against these two significant pathogens. researchgate.netlmaleidykla.lt

The introduction of different substituents to the nitrobenzonitrile core can modulate the antibacterial potency. For example, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives, synthesized from 4-chloro-3-nitrobenzonitrile (B1361363), displayed significant activity against S. aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com One of the most potent compounds in this series, with a 3,4-dichlorophenyl group, exhibited a MIC of 3.12 μg/mL against S. aureus and MRSA. mdpi.com

Interactive Table: Antimicrobial Activity of Nitrobenzonitrile Derivatives

| Compound | Test Organism | Activity (MIC) |

|---|---|---|

| 3-Methyl-2-nitrobenzonitrile | E. coli, S. aureus | 10-50 µg/mL |

| 4-Nitrobenzonitrile (B1214597) | S. aureus, E. coli | >1024 µg/mL researchgate.netlmaleidykla.lt |

Antifungal Activity (e.g., C. albicans)

The antifungal potential of nitrobenzonitrile derivatives has also been a subject of investigation. Research has shown that compounds derived from 4-amino-3-nitrobenzonitrile (B23877) exhibit promising in vitro activity against the opportunistic fungal pathogen Candida albicans. nih.gov Similarly, benzimidazole (B57391) derivatives synthesized from 4-chloro-3-nitrobenzonitrile have demonstrated antifungal properties against C. albicans. mdpi.com In one study, a derivative showed inhibitory activity against C. albicans with a MIC of 3.12 μg/mL. mdpi.com Climbazole, an imidazole (B134444) antifungal agent whose synthesis can involve 4-chloro-3-nitrobenzonitrile, is effective against C. albicans with a MIC of 0.29 μg/ml. atamanchemicals.com

Proposed Mechanisms Involving Nitro Group Reduction and DNA Binding

The antimicrobial action of many nitroaromatic compounds is believed to be linked to the reductive metabolism of the nitro group. nih.gov This process can generate reactive nitroso and hydroxylamine (B1172632) intermediates that are toxic to microbial cells. nih.gov These reactive species can cause cellular damage through various mechanisms, including covalent binding to cellular macromolecules like DNA. nih.gov

The bioreduction of the nitro group is a key activation step for many nitroaromatic drugs, turning them into potent antimicrobial agents. nih.gov This mechanism is central to the activity of several clinically used nitro-containing antibiotics. Furthermore, some bisamidine derivatives, which can be synthesized from nitrobenzonitriles, have been shown to bind to the minor groove of bacterial DNA, particularly at AT-rich sequences. nih.gov This interaction with DNA can interfere with essential cellular processes, contributing to the antibacterial effect.

Anticancer Activity and Pathways

In addition to their antimicrobial effects, nitrobenzonitrile derivatives have emerged as a promising class of compounds with potential anticancer activity.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

Several studies have highlighted the ability of nitrobenzonitrile derivatives to inhibit the growth of various cancer cell lines and to induce programmed cell death, or apoptosis. For example, derivatives of 3-methyl-2-nitrobenzonitrile have been shown to decrease the viability of human cancer cells in a dose-dependent manner. The introduction of an amino group to a nitrobenzonitrile derivative demonstrated a significant increase in its binding affinity to cancer-related targets, leading to the induction of apoptosis and cell cycle arrest in breast cancer cell lines.

A series of novel flavonoid-based amide derivatives were synthesized and evaluated for their effects on triple-negative breast cancer cells. One of the most potent compounds induced apoptosis and caused cell cycle arrest at the G0/G1 phase. nih.gov Similarly, certain indolin-2-one based molecules, synthesized using 2-amino-5-nitro-benzonitrile as a starting material, have shown cytotoxic activities against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.gov

Interactive Table: Anticancer Activity of Nitrobenzonitrile Derivatives

| Compound Derivative Class | Cancer Cell Line | Effect |

|---|---|---|

| 3-Methyl-2-nitrobenzonitrile | Human cancer cell lines | Dose-dependent decrease in cell viability |

| Amino-nitrobenzonitrile | Breast cancer | Apoptosis induction, cell cycle arrest |

| Flavonoid-based amides | Triple-negative breast cancer (MDA-MB-231) | IC50 of 1.76 ± 0.91 μM, apoptosis induction, G0/G1 cell cycle arrest nih.gov |

Interaction with Specific Biological Targets in Cancer Pathways

The anticancer effects of nitrobenzonitrile derivatives are often attributed to their interaction with specific molecular targets within cancer signaling pathways. The PI3K/AKT pathway, which is frequently overactive in many cancers and plays a critical role in cell proliferation and survival, has been identified as a target for some flavonoid-based amide derivatives. nih.gov One such derivative was found to down-regulate the expression of key proteins in this pathway, including p-PI3K and p-AKT, while up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some nitrobenzonitrile-containing compounds have been investigated as kinase inhibitors. For instance, 2-morpholino-5-nitrobenzonitrile (B1277783) and its derivatives have been explored for their ability to inhibit kinases that are crucial for cell cycle regulation and cancer progression. The Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, is another target. A series of 2-methoxybenzamide (B150088) derivatives, synthesized using 2-chloro-5-nitrobenzonitrile, were designed as inhibitors of the Smoothened (Smo) receptor in the Hh pathway. rsc.org

Radiosensitizing Effects

Research into the radiosensitizing effects of 2-Isobutyl-5-nitrobenzonitrile is an emerging area of interest. While specific studies on this particular compound are not extensively documented in publicly available literature, the broader class of nitroaromatic compounds has been investigated for its potential to enhance the efficacy of radiation therapy. The mechanism of such compounds is often attributed to their ability to mimic oxygen in their electron-accepting properties, thereby "fixing" radiation-induced damage in hypoxic tumor cells, which are notoriously resistant to treatment. Quantitative structure-activity relationship (QSAR) models have been developed to predict the radiosensitizing effects of nitroaromatic compounds, highlighting the importance of molecular structure in this activity. nih.gov

Enzyme Inhibitory Activity

The inhibitory effects of this compound and its analogs on various enzyme systems are a key aspect of their pharmacological profile.

Currently, there is a lack of specific research data on the direct inhibitory activity of this compound against acetylcholinesterase (AChE), an enzyme implicated in the pathology of neurodegenerative diseases such as Alzheimer's. However, the diverse biological activities of related nitrile-containing compounds suggest that this is a potential area for future investigation. For instance, certain pyridine-containing nitriles have been shown to exhibit moderate inhibition of DNA methyltransferase (DNMT1), indicating that nitrile derivatives can act as epigenetic modulators.

The inhibition of ergosterol (B1671047) synthesis is a well-established mechanism for antifungal agents. While there is no specific information available regarding the activity of this compound as an ergosterol synthesis inhibitor, other nitroaromatic compounds have been explored for their antifungal properties. For example, N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile has demonstrated activity against Candida albicans, which is attributed to nitro group-mediated oxidative stress. This suggests that the nitrobenzonitrile scaffold may have potential for the development of novel antifungal agents targeting ergosterol biosynthesis or other fungal-specific pathways.

Antiviral Properties

The antiviral properties of nitrobenzonitrile derivatives have been a significant area of research. nih.gov While this compound itself is not the most extensively studied compound in this class, research on its analogs provides valuable insights. A notable example is MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), an antiviral agent that has been the subject of numerous studies.

A series of 60 nitrobenzonitrile analogues of MDL-860 were synthesized and evaluated for their activity against enteroviruses, including coxsackievirus B1, coxsackievirus B3, and poliovirus 1. nih.gov Several of these diaryl ether derivatives demonstrated high in vitro activity and low cytotoxicity. nih.gov One compound, in particular, showed a broad spectrum of activity similar to MDL-860. nih.gov Furthermore, some of the most active derivatives against coxsackievirus B1 were tested in vivo, with one compound showing a promising protective index and an increase in mean survival time in infected mice. nih.gov

The mechanism of action for many of these antiviral nitrobenzonitrile compounds, like the related WIN compounds, is believed to involve the inhibition of viral uncoating by binding to a hydrophobic pocket within the viral capsid protein VP1. bas.bg

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The study of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) is crucial for the rational design of more potent and selective nitrobenzonitrile-based therapeutic agents.

For antiviral nitrobenzonitrile derivatives, QSAR analyses have been conducted to understand the effects of different substituents on their activity and cytotoxicity. nih.gov These studies have led to the development of adequate QSAR models for predicting the antiviral activity of these compounds against poliovirus 1 and coxsackievirus B1. nih.govnih.gov The results from these models have highlighted the importance of nitrogen-containing substituents on the 5-nitrobenzonitrile moiety for enhanced antiviral activity. nih.govresearchgate.net

In the context of toxicity, QSAR analysis of nitroaromatic compounds, including some nitrobenzonitriles, has been used to identify structural alerts for mutagenicity and carcinogenicity. For other biological activities, such as those of 2,3,4-Trichloro-6-nitrobenzonitrile derivatives, experimental design strategies like factorial design and response surface methodology are effective for studying SAR. These approaches involve systematically varying substituents to optimize bioactivity.

The following table provides an overview of some of the key research findings for nitrobenzonitrile derivatives:

| Compound/Derivative Class | Biological Activity | Key Findings |

| Nitrobenzonitrile analogues of MDL-860 | Antiviral (Anti-enterovirus) | Several diaryl ethers showed high in vitro activity and low cytotoxicity. One compound demonstrated a broad spectrum of activity. nih.gov |

| Most active MDL-860 analogues | In vivo antiviral (Coxsackievirus B1) | One compound exhibited a 26% protection index and a 4-day increase in mean survival time in infected mice. nih.gov |

| Nitrobenzonitrile derivatives | QSAR for Antiviral Activity | Adequate models were constructed for predicting activity against poliovirus 1 and coxsackievirus B1. nih.gov Nitrogen-containing substituents on the 5-nitrobenzonitrile moiety were found to be important. nih.govresearchgate.net |

| 2-Hydroxy-5-nitrobenzonitrile | Enzyme Inhibition | Has been shown to interact with cytochrome P450 enzymes. |

| N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile | Antifungal | Active against Candida albicans, with the mechanism attributed to nitro group-mediated oxidative stress. |

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of nitrobenzonitrile derivatives, a class of organic compounds with significant potential in medicinal chemistry, involves a range of in vitro and in vivo methodologies. These studies are crucial for determining the therapeutic potential and understanding the mechanism of action of these compounds. While specific biological activity data for this compound is not extensively available in public literature, the evaluation methodologies can be understood through studies on structurally related nitrobenzonitrile compounds. These evaluations typically focus on activities such as anticancer, antimicrobial, and enzyme inhibition.

In Vitro Evaluation Methodologies

In vitro assays are fundamental in the preliminary screening of nitrobenzonitrile derivatives. These laboratory-based tests are conducted on microorganisms, cells, or biological molecules outside their normal biological context.

One key area of investigation for nitrobenzonitrile derivatives is their antiproliferative activity against cancer cell lines. For instance, studies on N-substituted benzimidazole derived carboxamides, which include isobutyl-nitrobenzonitrile precursors, have demonstrated significant cytotoxic effects. nih.govirb.hrresearchgate.nettandfonline.com The methodologies employed in such studies often involve the following:

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. acs.org In this assay, viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is measured to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Cytotoxicity Screening: Compounds are often screened against a panel of human cancer cell lines to determine their spectrum of activity. For example, derivatives have been tested against lines such as hepatocellular carcinoma (HepG-2), prostate carcinoma (PC-3), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (A-549). acs.orgmdpi.com

Apoptosis Assays: To understand the mechanism of cell death induced by these compounds, assays to detect apoptosis (programmed cell death) are employed. These can include methods like flow cytometry to detect the activation of caspases, which are key enzymes in the apoptotic pathway.

Another significant area of in vitro evaluation is the assessment of antimicrobial properties. Glycosylated 2-aryl-5-amidinobenzimidazoles, which share structural motifs with nitrobenzonitrile derivatives, have been evaluated for their activity against various fungal and bacterial strains. researchgate.net The typical methodologies include:

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Disc Diffusion Assay: In this qualitative test, a filter paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with the microorganism. The diameter of the zone of inhibition around the disc indicates the compound's antimicrobial activity.

Enzyme inhibition assays are also critical for elucidating the mechanism of action. For example, some nitrobenzonitrile derivatives have been investigated as potential kinase inhibitors, which are important targets in cancer therapy. aacrjournals.org These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

The following table summarizes the in vitro evaluation methodologies used for nitrobenzonitrile derivatives based on studies of related compounds.

| Assay Type | Purpose | Example Cell Lines/Organisms | Key Parameters Measured |

| MTT Assay | To assess cell viability and cytotoxicity | HepG-2, PC-3, MCF-7, A-549 | IC50 (50% inhibitory concentration) |

| Apoptosis Assay | To determine the mechanism of cell death | Cancer cell lines | Caspase activation, DNA fragmentation |

| Antimicrobial Assay | To evaluate antibacterial and antifungal activity | Candida albicans, Escherichia coli | MIC (Minimum Inhibitory Concentration), Zone of inhibition |

| Kinase Inhibition Assay | To identify inhibition of specific enzymes | Recombinant kinases | IC50 for enzyme activity inhibition |

| Antioxidant Assays | To measure free radical scavenging activity | DPPH, FRAP assays | IC50, Ferric reducing antioxidant power |

In Vivo Evaluation Methodologies

Following promising in vitro results, in vivo studies are conducted in living organisms to evaluate the efficacy and pharmacokinetic profile of the compounds. These studies provide a more comprehensive understanding of a compound's biological effects in a whole system.

For anticancer drug development, rodent models are commonly used. These can include:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound to evaluate its effect on tumor growth. Tumor volume and animal survival are the primary endpoints measured.

Allograft Models: Cancer cells from the same species of animal are implanted. These models are useful for studying the interaction of the compound with a competent immune system.

In the context of antimicrobial research, infection models are established in animals, typically mice. The animals are infected with a specific pathogen and then treated with the test compound. The effectiveness of the treatment is assessed by monitoring survival rates, and pathogen load in various organs.

The table below outlines the in vivo evaluation methodologies that could be applied to nitrobenzonitrile derivatives.

| Model Type | Purpose | Animal Model | Key Parameters Measured |

| Xenograft Model | To evaluate anti-tumor efficacy | Immunocompromised mice | Tumor growth inhibition, survival rate |

| Infection Model | To assess antimicrobial activity in a living system | Mice | Survival rate, bacterial/fungal load in tissues |

It is important to note that while these methodologies are standard for the evaluation of novel chemical entities, the specific application and results for this compound are not well-documented in the reviewed literature. The information presented here is based on the evaluation of structurally related nitrobenzonitrile derivatives and serves as a guide to the potential methodologies for assessing its biological activity. nih.govirb.hrresearchgate.nettandfonline.comacs.orgmdpi.comresearchgate.netaacrjournals.org

Applications in Materials Science and Industrial Chemistry

Utilization as Organic Building Blocks in Complex Molecule Synthesis

2-Isobutyl-5-nitrobenzonitrile is classified as a valuable organic building block in chemical synthesis. ambeed.commusechem.combldpharm.combldpharm.com Its structure, containing both nitrile (C≡N) and nitro (NO₂) functional groups, provides multiple reactive sites for constructing more complex molecules. lookchem.com The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, facilitating a variety of chemical transformations.

The nitro group is particularly significant as it can be readily converted into other functional groups, such as amines, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. rushim.ru This versatility allows chemists to design and execute multi-step synthetic pathways. For instance, processes involving the nucleophilic substitution of a nitro group are established methods for creating functionalized aromatic compounds. mdpi.com

Research on structurally related nitrobenzonitriles demonstrates the synthetic potential of this class of compounds. 2-Fluoro-5-nitrobenzonitrile, for example, serves as a molecular scaffold for producing anti-tumor benzothiophene (B83047) derivatives, as well as pyrroloquinoline and quinoline (B57606) structures. ossila.com Similarly, 2-nitrobenzonitriles have been used as starting materials in the synthesis of thieno ambeed.commusechem.comthiophene molecules through reactions with thioglycolates. mdpi.com These examples underscore the role of the nitrobenzonitrile framework as a key intermediate for creating diverse and complex molecular architectures.

| Precursor Compound Class | Synthetic Transformation | Resulting Molecular Scaffold/Product | Reference |

| 2-Nitrobenzonitriles | Reaction with thioglycolates | Thieno ambeed.commusechem.comthiophenes | mdpi.com |

| 2-Fluoro-5-nitrobenzonitrile | Reaction with methyl thioglycolate | Anti-tumour benzothiophenes | ossila.com |

| 2-Fluoro-5-nitrobenzonitrile | Multi-step synthesis | Pyrroloquinolines, Quinolines | ossila.com |

| 2-Amino-5-nitrobenzonitrile (B98050) | Diazotization and coupling | Azo dyes | google.com |

Polymer Chemistry and Advanced Materials

The unique electronic and chemical properties of this compound make it a candidate for applications in polymer science and the development of advanced materials.

This compound is identified as a material building block for polymer science. bldpharm.combldpharm.com The nitrile group is particularly useful in polymer chemistry. For example, the nitrile functionality in compounds like 5-chloro-2-nitrobenzonitrile (B146362) can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices. Nitrile-containing compounds can undergo trimerization to form highly stable triazine rings, creating cross-linked, thermoset polymers known for their high-temperature resistance. google.com Furthermore, research has shown that 2-amino-5-nitrobenzonitrile, a related molecule, is being investigated for its potential use in creating conductive polymers. ontosight.ai

The electronic properties derived from the nitro and nitrile groups suggest potential applications in optoelectronics. These electron-withdrawing groups can be tailored to create materials with specific optical and electronic characteristics. Research into related compounds like 2-amino-5-nitrobenzonitrile for use in optoelectronic devices is currently underway. ontosight.ai This interest stems from the potential to manipulate the electronic structure of the molecule to influence properties relevant to organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com

Role in Agrochemicals (e.g., Fungicides, Herbicides, Insecticides)

This compound serves as a raw material and key intermediate in the synthesis of various agrochemicals. lookchem.com The broader class of nitrobenzonitrile compounds is utilized in the preparation of pesticides, including herbicides. epo.org

Detailed research and patent literature highlight the development of specific agrochemicals from this structural family:

Fungicides: A patent application describes derivatives of nitrobenzonitrile, specifically pyrazole, isothiazole, and isoxazole (B147169) derivatives, as effective agricultural fungicides. google.com

Herbicides and Insecticides: Derivatives of 5-chloro-2-nitrobenzonitrile have been systematically explored for their effectiveness as both herbicides and insecticides. Studies have confirmed that certain compounds derived from this precursor exhibit significant phytotoxic effects on various weed species, positioning them as candidates for new agricultural products.

Dyes and Pigments

The compound is utilized as a building block in the manufacturing of dyes and pigments. lookchem.com The chromophoric nature of the nitro group, combined with the reactivity of the nitrile group, makes it a suitable precursor for colorants. A closely related compound, 2-amino-5-nitrobenzonitrile, is explicitly used in the synthesis of disperse azo dyes. google.com In a typical process, the amino group is diazotized and then coupled with another aromatic compound to produce a stable and colored azo dye, which can be used for dyeing materials like polyethylene (B3416737) glycol terephthalate. google.com The yellow to orange appearance of many nitroaniline compounds, such as 2-amino-5-nitrobenzonitrile, is indicative of their inherent properties as chromophores. ontosight.ai

Corrosion Inhibitors

While direct studies on this compound as a corrosion inhibitor are not extensively published, its chemical structure suggests it has potential for this application. Corrosion inhibitors are substances that, when added in small concentrations, slow the rate of corrosion. specialchem.com Organic compounds are widely used as corrosion inhibitors, and their effectiveness often relies on their ability to adsorb onto the metal surface, forming a protective barrier. researchcommons.org

The efficacy of organic inhibitors is frequently linked to the presence of heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-electrons in their structure. This compound possesses several of these key features: a nitrogen atom in the nitrile group, nitrogen and oxygen atoms in the nitro group, and an aromatic benzene (B151609) ring. These functional groups can act as adsorption centers, facilitating the formation of a protective film on a metal surface to prevent corrosion. researchcommons.org

Synthesis of Fluorescent Probes

Currently, detailed research findings specifically outlining the role and application of this compound in the synthesis of fluorescent probes are not available in the public domain. While the compound is noted in chemical supplier databases as being relevant to the field of fluorescent probes and materials for heat and pressure-sensitive applications, peer-reviewed studies detailing its specific reaction pathways, the properties of resulting fluorophores, and data on their performance are not accessible.

The synthesis of fluorescent probes is a significant area of research in materials science, with applications ranging from bio-imaging to chemical sensing. These probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. The utility of a fluorescent probe is determined by its quantum yield, photostability, and sensitivity to its target analyte or environment.

The general synthetic utility of nitrobenzonitrile derivatives in this field often involves the chemical modification of the nitro and nitrile functional groups. The electron-withdrawing nature of these groups can be exploited to tune the electronic and photophysical properties of a target molecule. For instance, the nitro group can be reduced to an amine, which can then participate in various coupling reactions to build larger conjugated systems characteristic of many fluorescent dyes. Similarly, the nitrile group can be hydrolyzed or converted to other functional groups to modulate the molecule's fluorescent properties or to provide a site for conjugation to other molecules.

However, without specific studies on this compound, any discussion of its role remains speculative. Research would be required to determine how the isobutyl group at the 2-position and the nitro group at the 5-position on the benzonitrile (B105546) scaffold influence the photophysical properties of any derived fluorescent molecules. Such research would typically involve:

Synthesis: Detailing the reaction steps, catalysts, and conditions required to convert this compound into a fluorescent compound.

Characterization: Using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm the structure of the new molecule.

Photophysical Measurements: Quantifying the absorption and emission spectra, fluorescence quantum yield, and lifetime of the synthesized probe.

Application Testing: Evaluating the performance of the probe in its intended application, for example, by observing its fluorescence in the presence of a specific analyte.

Until such research is published, a detailed and scientifically accurate account of this compound's application in the synthesis of fluorescent probes cannot be provided.

Environmental Considerations and Remediation

Formation and Degradation Pathways of Nitroaromatic Compounds in the Environment

Nitroaromatic compounds are primarily synthesized for industrial use through nitration reactions, where a nitro group is added to an aromatic ring using a mixture of nitric and sulfuric acids. nih.gov Beyond direct industrial synthesis, these compounds can also form naturally in the atmosphere. nih.govslideshare.net Hydrocarbons released from the incomplete combustion of fossil fuels can react with atmospheric nitrogen dioxide, initiated by hydroxyl radicals, to produce various nitroaromatic compounds. nih.govslideshare.net

Once in the environment, the degradation of nitroaromatic compounds is largely a microbial process. nih.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to the oxidative degradation pathways typically used by microbes for aromatic compounds. asm.orgnih.gov However, microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.org Degradation can occur through two primary routes: aerobic and anaerobic pathways. slideshare.net

Aerobic Degradation: In the presence of oxygen, bacteria can degrade mono- and dinitroaromatic compounds, often leading to complete mineralization (breakdown into CO2 and H2O). slideshare.netresearchgate.net Microbes have developed several strategies for aerobic degradation, including oxygenation by monooxygenase and dioxygenase enzymes, the formation of a hydride-Meisenheimer complex, and partial reduction of the aromatic ring. nih.govnih.gov

Anaerobic Degradation: Under conditions lacking oxygen, the primary transformation involves the reduction of the nitro group to corresponding amines (e.g., nitroso, hydroxylamino, and amino-aromatics) by nitroreductase enzymes. slideshare.netnih.gov This reduction is often the initial step required for the eventual breakdown of the molecule. slideshare.net Complete mineralization by a single anaerobic strain is uncommon, but these pathways are crucial for degrading many polynitrated compounds. slideshare.netnih.gov

Environmental Fate and Transport of Nitrile-Containing Pollutants

The environmental fate and transport of a pollutant describe its movement and chemical transformation in the environment. cdc.gov For nitrile-containing pollutants, their behavior is governed by factors like water solubility, volatility, and their tendency to adsorb to soil and sediment. cdc.gov Highly soluble compounds tend to migrate with groundwater, while less soluble ones may adsorb to soil particles. cdc.govpca.state.mn.us The persistence and movement of these pollutants are influenced by physical, chemical, and biological factors, including temperature, pH, and microbial activity. cdc.gov

Some compounds related to the nitroaromatic and nitrile classes can be classified as Volatile Organic Compounds (VOCs). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate into the surrounding air. culturalheritage.org In the atmosphere, VOCs can react with nitrogen oxides in the presence of sunlight to form photochemical smog and ground-level ozone, a major air pollutant. culturalheritage.org The potential for a specific nitrile-containing compound to act as a VOC precursor depends on its chemical structure and physical properties, such as its Henry's Law Constant, which indicates its tendency to volatilize from water. cdc.gov

The industrial production of nitroaromatic compounds is a significant source of water contamination. researchgate.net The nitration process, which uses strong acids like sulfuric acid and nitric acid, generates substantial volumes of acidic wastewater. google.comgoogle.com This wastewater contains residual acids and various organic by-products. google.com During the purification of the crude nitroaromatic product, washing steps are employed, often using water and alkaline solutions (like sodium hydroxide (B78521) or sodium carbonate) to neutralize and remove the remaining acids and salt-forming organic components. google.com This results in both acidic and alkaline waste streams that require treatment before discharge to prevent contamination of surface and groundwater. researchgate.netgoogle.com The presence of high concentrations of nitrates in this effluent is a serious concern, as it can lead to health issues and environmental problems. researchgate.netresearchgate.net

Bioremediation Strategies for Nitro-Aromatics